molecular formula C8H6N2O5 B8151407 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate

Cat. No.: B8151407
M. Wt: 210.14 g/mol
InChI Key: QJQKDHHDKDLULB-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolidinone and isoxazole ring system. This compound has been investigated for its synthetic utility in coupling reactions, particularly as a precursor for nitrogen-containing heterocycles. A 2009 study in Molecules demonstrated its role in synthesizing ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives via copper-catalyzed radical-ionic substitution mechanisms . Key structural features include:

  • Pyrrolidinone moiety: A five-membered lactam ring with two ketone groups, contributing to electrophilic reactivity.
  • Isoxazole-carboxylate group: A five-membered aromatic ring with oxygen and nitrogen atoms, enabling nucleophilic substitution or coordination with metal catalysts.

The compound’s synthesis involves coupling ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate with heterocycles under heterogeneous copper catalysis. Its characterization relies on NMR, IR spectroscopy, and computational methods like DFT to predict partial charges on reactive sites .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c11-6-1-2-7(12)10(6)15-8(13)5-3-4-14-9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKDHHDKDLULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate typically involves the coupling of a pyrrolidinone derivative with an isoxazole carboxylate. One common method involves the use of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as an intermediate, which is then reacted with various reagents to form the desired compound . The reaction conditions often include the use of solid reductive agents like lithium aluminum hydride (LiAlH4) for the reduction of nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized coupling reactions that yield high-purity products. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolidinone or isoxazole rings .

Comparison with Similar Compounds

Reactivity in Coupling Reactions

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate exhibits distinct reactivity compared to other heterocyclic carboxylates. The table below summarizes key differences:

Compound Catalyst Requirement Substituent Sensitivity Reaction Yield Mechanistic Pathway
This compound Cu heterogeneous catalyst Requires α-keto substituents Moderate to high Radical-ionic substitution
Ethyl 2-bromohexanoate None Broad substrate tolerance Low SN2 nucleophilic substitution
Isoxazole-4-carboxylate derivatives Pd or Ni catalysts Aromatic ring substituents Variable Cross-coupling (e.g., Suzuki)

Key Observations :

  • Catalyst specificity: Unlike simpler alkyl bromides (e.g., ethyl 2-bromohexanoate), the pyrrolidinone-isoxazole system requires a copper catalyst to activate the C–Br bond via a radical-ionic pathway .
  • Electronic factors : DFT calculations revealed that partial charges on the nitrogen atoms of heterocycles and the C(2) of the carboxylate correlate with reaction efficiency, highlighting the compound’s electronic sensitivity .

Electronic and Structural Features

The pyrrolidinone ring’s electron-withdrawing ketones enhance the electrophilicity of the adjacent isoxazole-carboxylate, distinguishing it from non-lactam analogs. For example:

  • Isoxazole-3-carboxylates without pyrrolidinone: Less electrophilic at C(2), requiring stronger bases or higher temperatures for substitution.
  • Pyrrolidinone-free bromohexanoates: Lack the dual activation (radical + ionic) mechanism, leading to slower reaction kinetics.

Research Findings and Limitations

  • Computational validation : DFT studies confirmed that partial charge distribution governs reactivity, supporting experimental outcomes .
  • Limitations : The strict requirement for α-keto substituents narrows substrate scope compared to more flexible coupling agents.

Biological Activity

2,5-Dioxopyrrolidin-1-yl isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidinone and an isoxazole ring. These features contribute to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N2O4C_9H_{10}N_2O_4. Its structure can be represented as follows:

Structure Cyclic pyrrolidinone+Isoxazole ring\text{Structure }\text{Cyclic pyrrolidinone}+\text{Isoxazole ring}

This unique combination allows the compound to engage in various chemical interactions that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in breast cancer cell lines. Its derivatives have demonstrated cytotoxicity and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
  • Anticonvulsant Effects : Some derivatives have shown potential as anticonvulsants by inhibiting calcium currents mediated by Cav 1.2 (L-type) channels, suggesting a mechanism that could be exploited for therapeutic development .

The mechanism of action for this compound involves its interaction with various molecular targets. For instance:

  • Calcium Channel Inhibition : Derivatives inhibit calcium currents which can lead to anticonvulsant effects.
  • Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies

Several studies highlight the biological efficacy of this compound and its derivatives:

  • Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial effects of various isoxazole derivatives against common pathogens. The results indicated that compounds derived from 2,5-Dioxopyrrolidin-1-yl isoxazole exhibited low cytotoxicity while effectively reducing biofilm formation .
  • Anticancer Research :
    • In vitro tests on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain derivatives exhibited potent cytotoxicity. The study also explored the synergistic effects with doxorubicin, showing enhanced efficacy compared to the drug alone .

Data Table: Biological Activities of 2,5-Dioxopyrrolidin-1-yl Isoxazole Derivatives

Activity Type Pathogen/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialPseudomonas aeruginosaBiofilm reduction
AnticancerMCF-7 (breast cancer)Cytotoxicity with potential synergy
AnticonvulsantCav 1.2 channelsInhibition of calcium currents

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